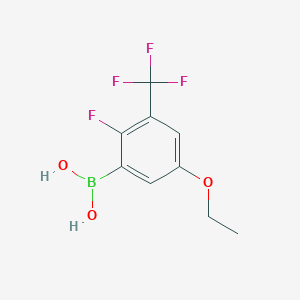
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H9BF4O3 . It has a molecular weight of 251.97 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BF4O3/c1-2-17-5-3-6 (9 (12,13)14)8 (11)7 (4-5)10 (15)16/h3-4,15-16H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical and Chemical Properties Analysis
This compound is a solid compound . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Fluorescence Quenching in Boronic Acid Derivatives
Research on boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has explored their fluorescence quenching mechanisms using steady-state fluorescence measurements. These studies, conducted at room temperature, have revealed insights into the quenching mechanisms, suggesting that static quenching mechanisms are active, provided the reactions are diffusion-limited. This research is crucial for understanding how boronic acid derivatives interact with light and could inform the development of new materials and sensors that leverage these quenching properties (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis and X-Ray Crystal Study of Benziodoxaborole Derivatives
Benziodoxaborole derivatives represent a class of compounds with significant potential in pharmaceutical chemistry and material science. A series of heterocyclic compounds containing trivalent iodine, oxygen, and boron have been prepared and structurally investigated. This research offers valuable insights into the structural characteristics of these compounds, including bond lengths and aromatic character, providing a foundation for future studies on their applications in various fields (Nemykin et al., 2011).
Hyperbranched Poly(arylene ether)s from Activated Trifluoro B3 Monomer
The synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer showcases the utility of boronic acid derivatives in polymer chemistry. This research highlights the potential of such monomers to create materials with high molecular weight, excellent thermal stability, and higher glass transition temperatures. The findings from this study could lead to advancements in the development of new materials with enhanced performance for various applications (Banerjee, Komber, Häussler, & Voit, 2009).
Ortho-Directing Agent for Arylboronic Acids in C-H Silylation
Research on the use of 2-pyrazol-5-ylaniline as an ortho-directing agent for arylboronic acids in ruthenium-catalyzed aromatic C-H silylation has provided a method for regioselective silylation. This approach enables the selective modification of arylboronic acids, opening up new pathways for the synthesis of biaryls and potentially impacting the development of pharmaceuticals and materials (Ihara & Suginome, 2009).
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . They interact with palladium catalysts during these reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of 5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes. Furthermore, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[5-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-5-3-6(9(12,13)14)8(11)7(4-5)10(15)16/h3-4,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNNKYHTOVDUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)
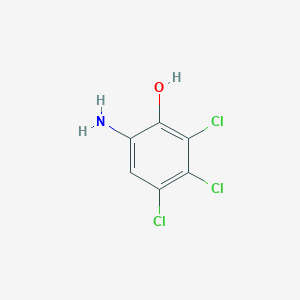

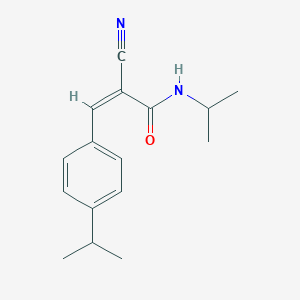
![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)
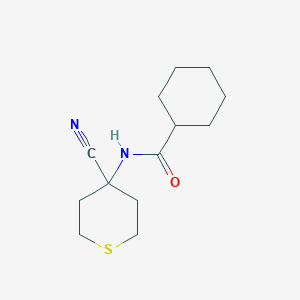
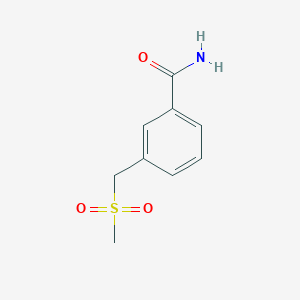
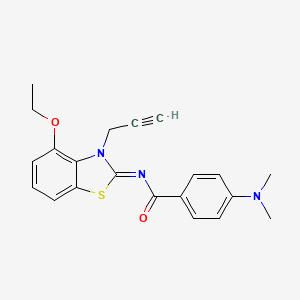
![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)




